molecular formula C19H18ClNO5S B2643850 N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE CAS No. 863007-74-3

N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE

Cat. No.: B2643850
CAS No.: 863007-74-3
M. Wt: 407.87
InChI Key: XFVNSZQSCBFDCM-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3,5-dimethoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxido-dihydro-thiophenyl group, and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to form 3-chloroaniline.

    Synthesis of the Dioxido-Dihydro-Thiophenyl Intermediate: This step involves the oxidation of thiophene to form the 1,1-dioxido-2,3-dihydro-thiophene.

    Coupling Reaction: The final step involves the coupling of the chlorophenyl intermediate with the dioxido-dihydro-thiophenyl intermediate in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale chlorination and oxidation reactions: These reactions are carried out in reactors with precise temperature and pressure control.

    Catalytic Coupling: The use of advanced catalysts to enhance the efficiency and yield of the coupling reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group back to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3,5-dimethoxybenzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-N-(2,3-dihydro-3-thiophenyl)-3,5-dimethoxybenzamide: Lacks the dioxido group.

    N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-methoxybenzamide: Has a different substitution pattern on the benzamide group.

Uniqueness

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3,5-dimethoxybenzamide is unique due to the presence of both the dioxido-dihydro-thiophenyl group and the dimethoxybenzamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-25-17-8-13(9-18(11-17)26-2)19(22)21(15-5-3-4-14(20)10-15)16-6-7-27(23,24)12-16/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVNSZQSCBFDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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